(5-(Tert-butyl)thiophen-3-yl)methanol
Description
Properties
IUPAC Name |
(5-tert-butylthiophen-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS/c1-9(2,3)8-4-7(5-10)6-11-8/h4,6,10H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBJGNAIGZNGTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CS1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-(Tert-butyl)thiophen-3-yl)methanol, a compound with the CAS number 1346604-75-8, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a tert-butyl group and a hydroxymethyl group. Its molecular formula is C11H14OS, and it possesses unique physicochemical properties that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with thiophene derivatives and tert-butyl groups.
- Reagents : Common reagents include alkylating agents and reducing agents to facilitate the formation of the methanol group.
- Reaction Conditions : The reactions are often conducted under controlled temperatures and inert atmospheres to prevent oxidation.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values for these bacteria were determined, showcasing its potential as a lead compound in antibiotic development.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study focusing on human cancer cell lines, this compound demonstrated cytotoxic effects, particularly against:
- Breast cancer cells (MCF-7)
- Lung cancer cells (A549)
The results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and survival, such as:
- Topoisomerases
- Kinases
These interactions could lead to disruption of cell cycle progression and ultimately induce cell death.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against multidrug-resistant strains. The study highlighted its potential as an alternative treatment option for infections caused by resistant bacteria.
Study 2: Anticancer Potential
A recent study published in a peer-reviewed journal investigated the anticancer effects of this compound on various human cancer cell lines. The findings suggested that it not only inhibited cell growth but also enhanced the effectiveness of existing chemotherapeutic agents when used in combination therapies.
Comparison with Similar Compounds
Key Properties (Inferred):
- Molecular Formula : C9H14OS
- Molecular Weight : ~170.07 g/mol (calculated).
- Structure : Combines a thiophene core with a tert-butyl group (C4H9) and hydroxymethyl (-CH2OH) substituent.
- Purity : Available commercial grades (e.g., Indagoo brand) report ≥98% purity for structurally related compounds like pyrazole derivatives .
Note: Direct experimental data (e.g., melting point, solubility) for this specific compound is unavailable in the provided evidence. The above details are inferred from analogous structures.
Structural and Electronic Comparisons
a) Thiophene vs. Pyrazole Derivatives
The compound differs from pyrazole-based alcohols, such as (5-(tert-Butyl)-1H-pyrazol-3-yl)methanol (CAS 493038-53-2), which replaces the thiophene sulfur with two nitrogen atoms.
b) Substituent Effects
- This is observed in tert-butyl alcohol (CAS 75-65-0), where steric effects dominate reactivity .
- Hydroxymethyl vs. Cyano/Carboxylate Groups: Thiophene derivatives like 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) highlight how electron-withdrawing groups (e.g., cyano, carboxylate) alter solubility and electronic properties compared to hydroxymethyl .
Physicochemical Properties
Preparation Methods
General Synthetic Strategies
The preparation of (5-(Tert-butyl)thiophen-3-yl)methanol typically involves:
- Introduction of the tert-butyl group on the thiophene ring, often via Friedel-Crafts alkylation or by using tert-butyl-substituted precursors.
- Functionalization at the 3-position of thiophene to install a hydroxymethyl group, commonly achieved by formylation followed by reduction or direct hydroxymethylation.
Preparation via Bromination and Lithiation Followed by Hydroxymethylation
A common approach involves the following steps:
- Bromination of thiophene derivative to yield 3-bromo-5-(tert-butyl)thiophene.
- Metal-halogen exchange reaction using organolithium reagents (e.g., sec-butyllithium or hexyllithium) to generate the corresponding lithio intermediate at the 3-position.
- Quenching the lithio intermediate with formaldehyde or paraformaldehyde to introduce the hydroxymethyl group.
- Workup and purification by extraction and chromatography.
This method leverages the high reactivity of the lithio intermediate and allows direct installation of the hydroxymethyl substituent with good regioselectivity.
Microfluidic Flow Chemistry for Organolithium Intermediates
Recent advances have demonstrated the use of microfluidic systems to improve the safety and efficiency of organolithium-mediated functionalizations. According to research on microfluidic synthesis of tert-butyl esters and related compounds:
- A T-shaped micromixer and microtube reactors enable precise control of reaction times and temperatures.
- Organolithium reagents (e.g., HexLi or sec-BuLi) react with aryl bromides in flow, followed by trapping with electrophiles like Boc anhydride or formaldehyde derivatives.
- The system allows rapid mixing, efficient heat transfer, and minimized side reactions.
Although this research focuses on tert-butyl esters, the methodology is directly applicable to the preparation of this compound by substituting the electrophile with formaldehyde or equivalents to install the hydroxymethyl group.
Reduction of Formylated Thiophene Derivatives
Another route involves:
- Formylation of 5-(tert-butyl)thiophene at the 3-position using Vilsmeier-Haack or Reimer-Tiemann type reactions.
- Reduction of the aldehyde group to the corresponding alcohol using mild hydride reagents such as sodium borohydride (NaBH4) or diisobutylaluminium hydride (DIBAL-H).
This two-step sequence is widely used for the synthesis of hydroxymethyl-substituted thiophenes due to its simplicity and good yields.
Example Experimental Procedure (Hypothetical Based on Literature)
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 5-(tert-butyl)thiophene, N-bromosuccinimide (NBS), solvent (e.g., DMF), 0°C to rt | Bromination at 3-position to give 3-bromo-5-(tert-butyl)thiophene | High regioselectivity |
| 2 | sec-BuLi in hexane, -78°C, THF | Metal-halogen exchange to form lithio intermediate | Requires inert atmosphere |
| 3 | Paraformaldehyde or formaldehyde solution, -78°C to 0°C | Quenching to install hydroxymethyl group | Controlled addition to avoid side reactions |
| 4 | Aqueous workup, extraction with ethyl acetate, drying over Na2SO4 | Isolation of this compound | Purification by column chromatography |
Analytical Validation
- NMR Spectroscopy : ^1H NMR confirms the presence of tert-butyl group (singlet near 1.2 ppm), thiophene protons, and hydroxymethyl protons (CH2OH typically appears as a doublet or triplet near 3.5-4.5 ppm).
- IR Spectroscopy : O-H stretch around 3300 cm^-1 confirms alcohol functionality.
- Mass Spectrometry : Molecular ion peak consistent with C11H16OS (molecular weight approx. 188 g/mol).
- Chromatography : Flash chromatography using silica gel with hexane/ethyl acetate mixtures for purification.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Bromination + Lithiation + Hydroxymethylation | NBS, sec-BuLi, formaldehyde | High regioselectivity, direct installation | Requires low temperature, inert atmosphere |
| Formylation + Reduction | Vilsmeier reagent, NaBH4 or DIBAL-H | Straightforward, scalable | Two-step process, possible over-reduction |
| Microfluidic Flow Synthesis | Organolithium reagents, micromixer, formaldehyde | Enhanced safety, precise control, scalable | Requires specialized equipment |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5-(tert-butyl)thiophen-3-yl)methanol, and what purification methods are recommended?
- Methodological Answer : The compound can be synthesized via [3 + 2] cycloaddition reactions using tributyltin azide with acrylonitrile precursors, as demonstrated in tetrazole analog synthesis . For purification, normal-phase chromatography (e.g., 10% methanol in dichloromethane) followed by reverse-phase chromatography (e.g., acetonitrile/formic acid gradients) is effective for isolating intermediates and final products .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
- Methodological Answer :
- NMR : Use and NMR to identify the tert-butyl group (singlet at ~1.3 ppm for ) and thiophene ring protons (aromatic signals between 6.5–7.5 ppm). Methanol-derived -CHOH protons appear as a triplet near 3.5–4.0 ppm .
- MS : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (exact mass ~262.04 g/mol for related thiophene-methanol derivatives) .
- IR : Detect O-H stretching (~3200–3600 cm) and C-S vibrations (~600–700 cm) .
Advanced Research Questions
Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how can they be addressed?
- Methodological Answer : The bulky tert-butyl group introduces steric hindrance, complicating crystal packing. To mitigate this:
- Use slow vapor diffusion with methanol/water mixtures to grow single crystals .
- Employ SHELXL for refinement, leveraging its robustness in handling steric distortions and hydrogen-bonding networks (e.g., N–H···N or O–H···O interactions) .
- Analyze dihedral angles between the thiophene ring and substituents (e.g., ~60–89° for tetrazole analogs) to validate molecular geometry .
Q. How can computational methods predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen-bonding and hydrophobic contacts with the tert-butyl group .
Q. What strategies are effective for functionalizing the thiophene ring in this compound?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens or nitro groups at the 2- or 4-positions using HNO/HSO or Br/FeCl.
- Cross-Coupling : Employ Suzuki-Miyaura reactions with boronic acids to attach aryl/heteroaryl groups at the 3-position .
Q. How do steric effects from the tert-butyl group influence molecular packing and solubility?
- Methodological Answer : The tert-butyl group disrupts π-π stacking, favoring non-covalent interactions (e.g., van der Waals forces) in crystal lattices. This reduces solubility in polar solvents but enhances stability in hydrophobic environments. Solubility can be improved using DMSO/THF mixtures or sonication .
Data Contradiction and Validation
Q. How can researchers resolve discrepancies in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
